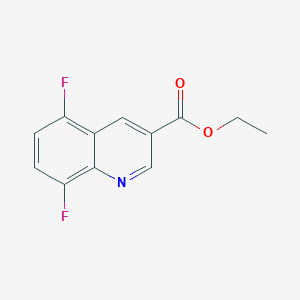

Ethyl 5,8-difluoroquinoline-3-carboxylate

Description

Contextualization within the Field of Quinolone Chemistry

The quinoline (B57606) scaffold is a cornerstone in the field of heterocyclic chemistry and has been the subject of extensive research for over a century. bldpharm.com Quinolines are bicyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is found in numerous natural products and has been a fertile ground for the development of synthetic derivatives with a wide array of biological activities. bldpharm.com

The synthesis of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.com A particularly relevant method for producing quinoline-3-carboxylates is the Gould-Jacobs reaction. nih.govnih.gov This reaction typically involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system with a carboxylate group at the 3-position. nih.govnih.gov This method's versatility allows for the introduction of various substituents onto the quinoline core, paving the way for the synthesis of a diverse library of derivatives. rsc.orgnih.gov

Significance of Fluorinated Quinolone Carboxylates in Chemical and Biological Research

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. nih.gov In the context of quinolones, fluorination has been a game-changer, particularly in the development of potent antibacterial agents known as fluoroquinolones. A fluorine atom at the C-6 position, for instance, was a major breakthrough that led to broad-spectrum antibacterial activity. mdpi.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase membrane permeation, and improve binding affinity to biological targets. nih.gov

The ethyl carboxylate group at the 3-position of the quinoline ring is also a critical feature. This group, along with the carbonyl at the 4-position (in the case of quinolones), is often essential for the biological activity of these compounds, as it can participate in binding to target enzymes like DNA gyrase. lookchem.com The ester functionality also provides a handle for further chemical modifications, allowing for the synthesis of amides, hydrazides, and other derivatives with potentially new or enhanced biological activities. bldpharm.com The combination of fluorine atoms and a carboxylate group on the quinoline scaffold thus creates a pharmacophore with significant potential in drug discovery. chemicalbook.com

Research Trajectories and Scope for Ethyl 5,8-difluoroquinoline-3-carboxylate Studies

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising avenues for future investigation. Based on the known biological activities of structurally related difluoroquinoline derivatives, this compound holds potential as a key intermediate in the synthesis of novel therapeutic agents.

One likely research trajectory is its use as a precursor for novel antibacterial agents. The presence of two fluorine atoms, including one at the C-8 position, could lead to compounds with a modified spectrum of activity or improved properties against resistant bacterial strains. lookchem.com Research in this area would involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the introduction of various amine-containing substituents, a common strategy in the development of fluoroquinolone antibiotics. nist.gov

Furthermore, the quinoline nucleus is a privileged scaffold in anticancer drug discovery. lookchem.com Derivatives of quinoline-3-carboxylate have demonstrated antiproliferative activity against various cancer cell lines. bldpharm.com Therefore, another promising research direction for this compound is its use in the synthesis of novel anticancer agents. Modifications at the ethyl carboxylate moiety and other positions of the quinoline ring could be explored to optimize cytotoxic activity.

Finally, the unique substitution pattern of this compound makes it a valuable tool for fundamental chemical synthesis and materials science research. Its reactivity and potential to participate in various organic reactions could be explored to create novel heterocyclic systems with interesting photophysical or electronic properties.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₉F₂NO₂ |

| Molecular Weight | 237.20 g/mol |

| CAS Number | 1799421-13-8 |

| Appearance | Solid |

| Purity | ≥95% |

| Topological Polar Surface Area | 39.19 Ų |

| LogP | 2.6897 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data sourced from publicly available chemical supplier databases.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,8-difluoroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2/c1-2-17-12(16)7-5-8-9(13)3-4-10(14)11(8)15-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPJHSKWELCYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Ethyl 5,8-difluoroquinoline-3-carboxylate

The construction of the quinoline (B57606) ring system is a foundational step, typically achieved through well-established cyclization reactions. These methods involve the strategic combination of aniline (B41778) precursors with three-carbon synthons to build the bicyclic core.

The most common and direct approach for synthesizing quinoline-3-carboxylates is the Gould-Jacobs reaction. This methodology is particularly effective for producing the 4-hydroxyquinoline (quinolone) tautomer. The synthesis of this compound typically begins with the reaction of 2,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM).

The initial step involves a nucleophilic substitution reaction where the amino group of 2,5-difluoroaniline attacks the electron-deficient vinyl carbon of DEEM, leading to the displacement of the ethoxy group and the formation of an intermediate, ethyl 2-((2,5-difluorophenyl)amino)methylenemalonate. This intermediate is then subjected to thermal cyclization. The high temperatures promote an intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the ortho-position of the aniline ring, followed by the elimination of ethanol (B145695) to form the quinoline ring system. A subsequent tautomerization yields the more stable 4-hydroxyquinoline product, which is often referred to as a 4-quinolone.

The precursors in the Gould-Jacobs synthesis each play a distinct and critical role in the formation of the final quinolone structure.

2,5-Difluoroaniline : This precursor serves as the foundational building block for the benzene (B151609) portion of the quinoline ring. The amino group (-NH2) acts as the initial nucleophile that initiates the reaction with the three-carbon unit. The fluorine atoms at the C-5 and C-8 positions of the final product are carried over from this precursor. Their strong electron-withdrawing nature influences the reactivity of the aniline ring during the cyclization step.

Diethyl Ethoxymethylenemalonate (DEEM) : DEEM functions as the three-carbon building block (C2, C3, and C4 of the quinoline ring) required to complete the pyridinone ring. It provides the carbon backbone that includes the C3-carboxylate group. The ethoxymethylene group is a key reactive site for the initial condensation with the aniline, while the two ester groups facilitate the subsequent cyclization and ultimately provide the ethyl carboxylate at the C-3 position.

Table 1: Key Precursors and Their Roles in Synthesis

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| 2,5-Difluoroaniline | C₆H₅F₂N | Provides the benzene ring and the nitrogen atom for the quinoline core. The fluorine atoms become the C-5 and C-8 substituents. |

| Diethyl Ethoxymethylenemalonate (DEEM) | C₁₀H₁₆O₅ | Acts as a three-carbon synthon, forming the C-2, C-3, and C-4 atoms of the pyridinone ring. It introduces the ethyl carboxylate group at the C-3 position. |

Functionalization and Derivatization Strategies for the this compound Scaffold

Once the core scaffold is synthesized, its chemical properties allow for a variety of functionalization reactions. These modifications are crucial for tuning the molecule's properties and for building more complex derivatives.

The quinoline ring, particularly when substituted with electron-withdrawing groups like fluorine and the carbonyl group, is activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The fluorine atoms on the ring are good leaving groups in SNAr reactions. While both the C-5 and C-8 fluorine atoms can potentially be displaced, the C-7 position in related fluoroquinolone systems is often highly susceptible to substitution, a principle that can be extended to this scaffold.

In SNAr, a nucleophile attacks an electron-deficient aromatic carbon bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is stabilized by the electron-withdrawing substituents on the ring. youtube.com Subsequent loss of the fluoride ion restores the aromaticity and yields the substituted product. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to displace the fluorine atoms, allowing for the introduction of diverse functional groups.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Resulting Functional Group at C-7 |

|---|---|---|

| Amine | Piperazine | Piperazinyl |

| Thiol | Sodium thiomethoxide | Methylthio |

| Alkoxide | Sodium methoxide | Methoxy (B1213986) |

| Azide (B81097) | Sodium azide | Azido |

The ethyl carboxylate group at the C-3 position is a versatile handle for further chemical modification. Standard ester transformations can be readily applied to this scaffold.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often a precursor step for other reactions, such as amide bond formation. Quinoline-4-carboxylic acids are frequently used as key structures in the synthesis of derivative compounds. ui.ac.id

Amidation : The carboxylic acid (obtained from hydrolysis) can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a wide range of amides. Alternatively, direct aminolysis of the ester can sometimes be achieved with certain amines at elevated temperatures.

Reduction : The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a hydroxymethyl group at the C-3 position, providing a new site for further functionalization.

Transesterification : The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by heating in the presence of the corresponding alcohol and an acid or base catalyst.

The introduction of nitrogen-containing functional groups, particularly amino groups, is a common strategy in the derivatization of quinolones. This is often achieved via a two-step process involving an azide intermediate.

First, an azido group can be introduced at an activated position, such as C-7, via a nucleophilic aromatic substitution reaction using sodium azide. nih.gov For instance, in related fluoroquinolones, the azide is selectively formed at the C-7 position by reacting the fluoro-substituted precursor with sodium azide in a suitable solvent at elevated temperatures. nih.gov

Subsequently, the azido group is readily reduced to a primary amine. This reduction can be accomplished under mild conditions, for example, using zinc dust and ammonium chloride, or through catalytic hydrogenation. nih.gov The resulting amino group can then serve as a key intermediate for further modifications, such as acylation or alkylation. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry increasingly relies on advanced techniques to improve reaction efficiency, reduce environmental impact, and access novel chemical space. The synthesis of quinoline derivatives, including this compound, has benefited significantly from these innovations.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of ethyl-quinolon-4-one-3-carboxylates, structurally related to the target compound, has been efficiently achieved using microwave irradiation. conicet.gov.ar

One notable method is the Gould-Jacobs reaction, which can be adapted for microwave synthesis. For instance, the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate was performed by mixing the appropriate aniline derivative in diphenyl ether and irradiating it in a microwave reactor at 250 °C for 1 hour, resulting in a 53% yield. nih.gov In another example, the cyclization of diethyl 2-(((phenylamino)methylene)malonate derivatives to ethyl-quinolon-4-one-3-carboxylates was optimized under microwave conditions. conicet.gov.ar While sealed-vessel microwave conditions at high temperatures (up to 250 °C) sometimes led to decomposition, open-vessel systems proved more effective in some cases. conicet.gov.ar

The key advantages of microwave-assisted synthesis in this context are the significant reduction in reaction time and often cleaner reaction profiles compared to conventional heating methods that may require prolonged heating at high temperatures. scielo.org.mx

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinolone Derivatives

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield (%) | Reference |

| Gould-Jacobs Cyclization | High temperature, long reaction time | 250 °C, 1 h | 53 | nih.gov |

| Cyclization of malonate derivatives | High temperature, long reaction time | Open-vessel, optimized temp. | Not specified | conicet.gov.ar |

| Grohe-Heitzer reaction | Multi-step, long reaction time | 70W, 140 °C, 3.6 min (one step) | 73-75 | scielo.org.mx |

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of quinolone derivatives has been a focus of such efforts, with the development of more sustainable methodologies.

One green approach involves the use of environmentally benign solvents and recyclable catalysts. For example, the synthesis of fluoroquinolone compounds has been achieved through the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids with piperazine derivatives using a Keplerate-type giant-ball nanoporous isopolyoxomolybdate as a catalyst in refluxing water. jmcs.org.mxscielo.org.mx This method offers high yields in short reaction times and the catalyst can be recovered and reused. jmcs.org.mxscielo.org.mx

Another green strategy employs ethanol as a solvent, which is a more environmentally friendly alternative to traditional high-boiling-point solvents like diphenyl ether. A multicomponent reaction for the synthesis of quinoline-3-carboxylate derivatives has been reported using L-proline and ammonium acetate as catalysts in ethanol at room temperature, with stirring for 30-40 minutes. researchgate.net This method is part of a broader trend towards using biodegradable and less toxic solvents and catalysts in chemical synthesis. tandfonline.com The use of microwave irradiation in conjunction with green solvents like water or ethanol further enhances the environmental credentials of these synthetic routes. tandfonline.comnih.gov

Advanced catalytic systems play a crucial role in the efficient synthesis of complex molecules. While not directly involved in the primary cyclization to form the quinoline ring of this compound, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry," is a powerful tool for the derivatization and modification of quinolone scaffolds.

CuAAC facilitates the covalent linking of a molecule containing an azide group with another molecule containing a terminal alkyne, exclusively forming a 1,4-disubstituted 1,2,3-triazole linker. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups. In the context of quinolone synthesis, CuAAC can be employed to attach various side chains or functional moieties to a quinolone core that has been appropriately functionalized with either an azide or an alkyne group. This allows for the rapid generation of libraries of quinolone derivatives for structure-activity relationship studies.

The catalyst for CuAAC is typically a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is often performed in benign solvents, including water, which aligns with the principles of green chemistry.

Scalability Considerations for Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a larger, pilot-plant or industrial-scale process presents numerous challenges. For the synthesis of a research compound like this compound, several factors must be considered for scalability.

One of the primary concerns is the choice of reagents and solvents. High-boiling-point solvents like diphenyl ether, while effective in promoting the high-temperature cyclization reactions often used in quinoline synthesis, are difficult to remove on a large scale and pose environmental and safety risks. The use of greener solvents like ethanol or even water, as demonstrated in some modern synthetic approaches, is highly desirable for scalable processes.

Reaction conditions such as high temperatures and pressures, which may be manageable in a laboratory setting, can pose significant engineering and safety challenges on a larger scale. Microwave-assisted synthesis, while offering rapid heating and shorter reaction times, requires specialized equipment that may not be readily available for large-scale production, although continuous-flow microwave reactors are an emerging technology that addresses some of these scalability issues.

Finally, purification methods must be considered. Chromatographic purification, which is common in research synthesis, is often impractical and costly for large quantities of material. Therefore, developing reaction conditions that lead to the direct precipitation of a pure product or allow for purification by simple filtration or recrystallization is a key aspect of designing a scalable synthesis.

Chemical Reactivity and Mechanistic Studies of Ethyl 5,8 Difluoroquinoline 3 Carboxylate and Its Derivatives

Photochemical Transformations

The photochemical behavior of azido-quinolone derivatives is complex and leads to the formation of highly reactive intermediates. researchgate.net These transformations are central to applications such as photoaffinity labeling.

Aromatic azides, including derivatives of ethyl 5,8-difluoroquinoline-3-carboxylate, are extensively used in photoaffinity labeling (PAL). researchgate.netnih.gov This technique is a powerful tool for identifying and mapping the binding sites of biological receptors, such as enzymes. researchgate.netnih.gov In a typical PAL experiment, a molecule containing a photoreactive group (like an azide) is attached to a substrate that binds to a specific biological target. nih.gov

Upon irradiation with light, the azide (B81097) group in a compound like 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone releases molecular nitrogen to generate a highly reactive intermediate. researchgate.net This intermediate can then form a covalent bond with amino acid residues within the binding site of the target biomolecule. researchgate.net This covalent linkage allows for the identification of the specific proteins and the exact locations of ligand interaction, which is invaluable in drug discovery and molecular biology. nih.gov For example, 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone itself has been identified as a novel reagent for photoaffinity labeling. researchgate.net

The photolysis of aromatic azides, such as 7-azido-quinolones, initiates with the elimination of nitrogen gas, leading to the formation of a phenyl nitrene fragment in a singlet spin state. researchgate.net This singlet phenyl nitrene is a short-lived, highly reactive intermediate. researchgate.net

The singlet nitrene can undergo several subsequent reactions. One key pathway involves the generation of a bicyclic benzazirine, which can then experience ring cleavage to form a didehydroazepine (specifically, a 1,2-azacycloheptatetraene) intermediate. researchgate.net This didehydroazepine can be trapped to yield azepine-type products. For instance, the photochemical reaction of 7-azido-1-ethyl-3-carboxylate-6,8-difluoroquinolone with diethyl amine yields a 7-hydrazino-derivative as the primary product, which is formed through a singlet nitrene N-H insertion mechanism. researchgate.net

Table 1: Intermediates in Photolysis of Aromatic Azides

| Initial Reactant | Primary Intermediate | Secondary Intermediates | Final Product Type (Example) |

|---|---|---|---|

| Phenyl Azide Derivative | Singlet Phenyl Nitrene | Benzazirine, Didehydroazepine | Azepine |

Thermochemical Reactions with Heterocyclic Amines

Derivatives such as 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate can undergo thermochemical reactions with various amines. For example, its reaction with heterocyclic amines results in the formation of novel 7-hydrazino-1-ethyl-6,8-difluoroquinolone-3-carboxylate derivatives. researchgate.netresearchgate.net These products serve as valuable precursors for synthesizing new fluoroquinolone carboxylic acids, a class of compounds known for their biological activity. researchgate.net

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The azide group at the C-7 position of the difluoroquinolone core is an excellent functional group for participating in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This "click chemistry" reaction is a highly efficient method for synthesizing 1,2,3-triazoles. broadpharm.comrsc.org

By reacting ethyl 7-azido-1-ethyl-fluoroquinolone-3-carboxylate intermediates with various alkynes, researchers can generate a diverse library of quinolone-triazole hybrids. researchgate.net This approach aims to connect the quinolone framework with a triazole moiety to potentially enhance the antibacterial spectrum or introduce multiple mechanisms of action. researchgate.net The reaction is known for its high selectivity and stability under a variety of conditions. broadpharm.com This synthetic strategy has been successfully employed to prepare various 4-substituted-1H-1,2,3-triazol-1-yl derivatives at the C-7 position of 6,8-difluoro-quinolones. researchgate.net

Reductions and Oxidations (e.g., Azide to Amine Reduction)

The reduction of the azide group at the C-7 position to a primary amine is a key transformation, as the resulting 7-amino-fluoroquinolone is a crucial starting material for a wide array of other derivatives, including secondary amines and tricyclic or tetracyclic quinolones. researchgate.net

Several methods exist for this reduction:

Photochemical Reduction : One approach involves a photochemical reaction using a copper(I) iodide (CuI) catalyst to convert the 7-azide-fluoroquinolone to the corresponding 7-amino derivative. researchgate.net

Chemical Reduction : More conventional chemical reduction methods are also effective. For instance, reducing a related 7-azido-8-nitroquinoline with stannous chloride or tin in hydrochloric acid yields the 7,8-diaminoquinoline. researchgate.net Other metal/Lewis acid systems, such as Fe/AlCl₃·6H₂O or Fe/BiCl₃ in an aqueous ethanol (B145695) solution, have been shown to reduce azides to amines in high yields (80-95%). researchgate.net The Staudinger reduction, using phosphines like triphenylphosphine, is another well-established method for converting azides to amines. d-nb.info

Table 2: Selected Methods for Azide to Amine Reduction on Quinolone Scaffolds

| Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Photochemical | CuI, Light | Ethyl 7-amino-1-ethyl-6,8-difluoroquinolone-3-carboxylate | researchgate.net |

| Chemical | SnCl₂, boiling ethanol | 7,8-Diaminoquinoline ester | researchgate.net |

| Chemical | Fe/AlCl₃·6H₂O or Fe/BiCl₃, H₂O/ethanol | Aromatic Amines | researchgate.net |

Ring Opening and Rearrangement Pathways

The reactive intermediates generated during the photolysis of azido-quinolones can lead to molecular rearrangements. As mentioned previously, the singlet nitrene formed from photolysis can rearrange into a didehydroazepine intermediate via a benzazirine species. researchgate.net This pathway involves a significant alteration of the ring structure. The cleavage of the bicyclic benzazirine intermediate constitutes a ring-opening event, which is followed by the expansion to the seven-membered didehydroazepine ring. This intermediate can then be trapped by nucleophiles, such as amines, to form substituted azepine products, representing a complete molecular rearrangement from the original quinolone-fused aromatic system. researchgate.net

Spectroscopic and Advanced Structural Characterization of Ethyl 5,8 Difluoroquinoline 3 Carboxylate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete assignment of the atoms and their connectivity within Ethyl 5,8-difluoroquinoline-3-carboxylate can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the aromatic quinoline (B57606) core. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.

The aromatic region will display more complex signals for the four protons on the quinoline ring (H-2, H-4, H-6, and H-7). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the fluorine atoms and the carboxylate group. Furthermore, the fluorine atoms at positions 5 and 8 will induce ¹H-¹⁹F coupling, leading to additional splitting of the signals for the adjacent aromatic protons, particularly H-4, H-6, and H-7. The concentration of the sample can also influence the chemical shifts of aromatic protons in quinoline derivatives due to self-association phenomena arising from π-π stacking interactions. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | JH,H ≈ 7 |

| CH₂ (ethyl) | 4.3 - 4.5 | Quartet (q) | JH,H ≈ 7 |

| H-7 | 7.3 - 7.5 | Multiplet | JH,H, JH,F |

| H-6 | 7.6 - 7.8 | Multiplet | JH,H, JH,F |

| H-4 | 8.9 - 9.1 | Doublet of doublets (dd) or multiplet | JH,H, JH,F |

| H-2 | 9.2 - 9.4 | Singlet (s) or narrow multiplet | Small JH,F |

Note: Predicted values are based on data for analogous quinoline and fluoroquinoline structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show 12 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts provide information about the electronic environment of each carbon. The carbonyl carbon of the ester group is typically found in the 160-170 ppm range. The carbons of the ethyl group appear upfield, while the nine carbons of the difluoroquinoline ring resonate in the aromatic region (approximately 110-160 ppm). oregonstate.eduresearchgate.net

A key feature of the ¹³C NMR spectrum will be the large one-bond carbon-fluorine coupling constants (¹JC,F) for C-5 and C-8, which will cause these signals to appear as doublets. Smaller two- and three-bond couplings (²JC,F, ³JC,F) may also be observed for other carbons in the ring system, providing further structural confirmation. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Ethyl Group | ||

| C H₃ | ~14 | No |

| C H₂ | ~62 | No |

| Quinoline Ring | ||

| C-3 | ~125 | Yes (³JC,F) |

| C-4 | ~138 | Yes (²JC,F) |

| C-4a | ~122 | Yes (²JC,F) |

| C-5 | ~155 | Yes (¹JC,F, large) |

| C-6 | ~120 | Yes (²JC,F) |

| C-7 | ~128 | Yes (³JC,F) |

| C-8 | ~152 | Yes (¹JC,F, large) |

| C-8a | ~145 | Yes (²JC,F) |

| C-2 | ~150 | Yes (⁴JC,F) |

| Carbonyl | ||

| C =O | ~165 | No |

Note: Predicted values are based on general chemical shift data and analysis of related fluoroquinoline structures. sigmaaldrich.com Actual values and coupling constants may differ.

Two-Dimensional NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (J-) couplings. sdsu.edu For this compound, it would show a cross-peak between the CH₃ and CH₂ protons of the ethyl group, and correlations between adjacent aromatic protons (e.g., H-6 and H-7), helping to trace the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). youtube.com It allows for the direct assignment of the carbon signal for every protonated carbon by linking the known ¹H chemical shifts to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivity, showing correlations between protons and carbons separated by two or three bonds. magritek.com HMBC is particularly valuable for assigning quaternary (non-protonated) carbons, such as the ester carbonyl (C=O), C-3, C-4a, C-5, C-8, and C-8a. For instance, a correlation would be expected from the H-2 proton to the C-3 and C-4 carbons, and from the H-4 proton to the C-3, C-5, and C-8a carbons, definitively piecing together the molecular framework. epfl.ch

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. nih.govacs.org The spectra for this compound would be characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.netchemistryjournal.net

The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester carbonyl group, typically appearing between 1700 and 1730 cm⁻¹. Other significant absorptions include C-O stretching bands for the ester linkage, C=C and C=N stretching vibrations from the quinoline aromatic system in the 1450-1650 cm⁻¹ region, and strong C-F stretching vibrations, typically found in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. nitrkl.ac.innih.gov

Raman spectroscopy provides complementary information, with aromatic ring vibrations and C-F bonds often showing strong signals.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| C-H stretch (aromatic) | Quinoline Ring | 3050 - 3150 | Medium-Weak |

| C-H stretch (aliphatic) | Ethyl Group | 2850 - 2980 | Medium |

| C=O stretch | Ester Carbonyl | 1700 - 1730 | Strong |

| C=C / C=N stretch | Quinoline Ring | 1450 - 1650 | Medium-Strong |

| C-O stretch | Ester Linkage | 1100 - 1300 | Strong |

| C-F stretch | Fluoro-aromatic | 1000 - 1300 | Strong |

| =C-H bend (out-of-plane) | Aromatic Ring | 750 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₉F₂NO₂), the molecular weight is 237.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z = 237.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Key fragmentation pathways for ethyl esters include the loss of an ethoxy radical (•OCH₂CH₃) to give an acylium ion, or the loss of an ethylene molecule via a McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgchemed.study For aromatic esters, cleavage of the ester group is common. tdx.catacs.org The stable quinoline ring system will also undergo characteristic fragmentation. libretexts.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 237 | [C₁₂H₉F₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 209 | [C₁₁H₉F₂NO]⁺˙ | Ethylene (C₂H₄) |

| 192 | [C₁₀H₄F₂NO]⁺ | Ethoxy radical (•OC₂H₅) |

| 164 | [C₉H₄F₂N]⁺ | CO from m/z 192 |

| 137 | [C₈H₄F₂]⁺˙ | HCN from m/z 164 |

Note: The fragmentation pattern of aromatic compounds can be complex. The relative abundance of fragments depends on their stability. chemguide.co.ukdocbrown.info

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov An SCXRD analysis of a suitable single crystal of this compound would provide precise data on bond lengths, bond angles, and torsion angles. chemmethod.com

This data would confirm the planarity of the quinoline ring system and reveal the conformation of the ethyl carboxylate substituent relative to the ring. Furthermore, SCXRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as π-π stacking between the planar quinoline rings and potential weak hydrogen bonds (e.g., C-H···O, C-H···F, C-H···N), which govern the supramolecular architecture. researchgate.netresearchgate.net While a specific structure for the title compound is not available, analysis of related quinoline derivatives suggests that such interactions are common and play a key role in the solid-state structure. nih.govresearchgate.net

Table 5: Expected Structural Information from SCXRD Analysis

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Confirmation of covalent structure and detection of any structural strain. |

| Torsion Angles | Defines the conformation of flexible parts, like the ethyl ester group. |

| Intermolecular Contacts | Identifies hydrogen bonds, π-π stacking, and other non-covalent interactions that define the crystal packing. |

Determination of Molecular Conformation and Geometry

The core quinoline ring system in this class of compounds is generally planar or nearly planar. However, the conformation of the molecule is largely defined by the orientation of the ethyl carboxylate substituent at the 3-position relative to this ring system. Studies on analogous compounds reveal that this orientation is highly variable and sensitive to the substitution pattern on the quinoline core.

Table 1: Selected Torsional and Dihedral Angles in Ethyl Quinoline-3-carboxylate Analogs

| Compound | Parameter | Value (°) | Reference |

|---|---|---|---|

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | Dihedral Angle (Quinoline Ring vs. Ester Plane) | 18.99(3) | nih.gov |

| Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | Dihedral Angle (Quinoline Plane vs. Ethyl Acetate Plane) | 5.02(3) | nih.govnih.gov |

| Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | Torsion Angle (C—O—C—Cmethyl) | -172.08(10) | nih.gov |

Analysis of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystalline state, or crystal packing, is dictated by a network of intermolecular forces. In quinoline carboxylate derivatives, these forces guide the molecules to self-assemble into well-defined supramolecular architectures. Common motifs include the formation of layers, columns, and dimers.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen-π Interactions, van der Waals Forces, π-Stacking)

The stability of the crystal lattices of this compound and its analogs is derived from a combination of specific, directional intermolecular interactions.

Hydrogen Bonds: While lacking strong hydrogen bond donors, these molecules frequently participate in weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions are crucial for linking molecules into chains and layers. nih.gov For this compound, the presence of two fluorine atoms introduces the possibility of C—H⋯F interactions, which, although weak, are known to play a role in the crystal engineering of fluorinated organic compounds. nih.gov

π-Stacking Interactions: A dominant feature in the crystal packing of quinoline derivatives is the π–π stacking of the aromatic rings. rsc.orgrsc.orgnih.gov These interactions are vital for stabilizing the supramolecular assemblies. The geometry of this stacking can be parallel-displaced or offset, with centroid-to-centroid distances typically falling in the range of 3.4 to 3.8 Å. For example, offset π–π interactions with a centroid-to-centroid distance of 3.4731(14) Å are observed in one analog, while another exhibits two distinct π-π stacking interactions with distances of 3.557(2) Å and 3.703(2) Å. nih.govnih.govnih.gov

Halogen Interactions: The fluorine atoms in the target compound can participate in various non-covalent interactions, including halogen-π interactions. mdpi.com Furthermore, contacts between halogen atoms and hydrogen atoms (e.g., Cl⋯H) are quantitatively significant in the packing of halogenated analogs. nih.govresearchgate.net

Table 2: Key Intermolecular Interactions in Analogs of Ethyl Quinoline-3-carboxylate

| Interaction Type | Example Compound | Geometric Parameter (Distance in Å) | Reference |

|---|---|---|---|

| π–π Stacking | Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate | Centroid-to-centroid = 3.4731(14) | nih.govnih.gov |

| π–π Stacking | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | Centroid-to-centroid = 3.557(2) and 3.703(2) | nih.gov |

| Hydrogen Bonding | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | C—H⋯O and C—H⋯N interactions present | nih.gov |

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), where red spots indicate close contacts shorter than the sum of van der Waals radii, white areas represent contacts at the van der Waals limit, and blue areas signify longer contacts. iucr.org

This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize all intermolecular contacts and quantify their relative contributions to the total surface area. nih.gov While data for this compound is unavailable, the analysis of Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate provides an excellent model for this class of compounds. nih.govnih.gov

The analysis reveals that H⋯H contacts make the largest contribution to the Hirshfeld surface, accounting for 50.8% of the total area. nih.govnih.govresearchgate.net This is typical for organic molecules. The halogen-hydrogen (Cl⋯H/H⋯Cl) contacts are the next most significant, contributing 16.0%. nih.govresearchgate.net Other important interactions include O⋯H/H⋯O (10.3%), C⋯C (7.9%), and C⋯H/H⋯C (5.3%). nih.govresearchgate.net

The fingerprint plots have characteristic shapes for each interaction type. For instance, the O⋯H/H⋯O plot for the chloro-analog shows two distinct symmetrical wings, while the H⋯H contacts appear as a large, diffuse region. nih.gov For the target compound, a similar analysis would be expected to show a significant contribution from F⋯H/H⋯F contacts, providing quantitative insight into the role of fluorine in the crystal packing.

Table 3: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface for Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate nih.govresearchgate.net

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 50.8 |

| Cl⋯H / H⋯Cl | 16.0 |

| O⋯H / H⋯O | 10.3 |

| C⋯C | 7.9 |

| C⋯H / H⋯C | 5.3 |

| C⋯O | 3.7 |

| C⋯N | 3.3 |

Computational Chemistry Investigations of Ethyl 5,8 Difluoroquinoline 3 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. scirp.org For Ethyl 5,8-difluoroquinoline-3-carboxylate, DFT calculations, hypothetically performed at the B3LYP/6-311++G** level of theory, can provide valuable information about its reactivity. researchgate.net The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. uobaghdad.edu.iq

A smaller energy gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the quinoline (B57606) ring, while the LUMO may be distributed over the carboxylate group and the heterocyclic ring. This distribution suggests that the quinoline ring system is susceptible to electrophilic attack, whereas the ester group and the nitrogen-containing ring are more likely to be involved in nucleophilic reactions.

Molecular Electrostatic Potential (MEP) surfaces can also be generated from DFT calculations to visualize the charge distribution and predict sites for intermolecular interactions. arabjchem.org Regions of negative potential, typically associated with electronegative atoms like oxygen, nitrogen, and fluorine, are prone to electrophilic attack. Conversely, areas of positive potential indicate regions susceptible to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Energy Gap | 4.87 eV |

| Dipole Moment | 3.45 D |

| Electron Affinity | 1.75 eV |

| Ionization Potential | 7.02 eV |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ethyl carboxylate side chain in this compound allows for the existence of multiple conformers. Conformational analysis is essential for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity. The potential energy surface of the molecule can be mapped by systematically rotating the rotatable bonds, particularly the C-C and C-O bonds of the ethyl ester group. researchgate.net

DFT calculations can be employed to determine the relative energies of these different conformers. The results of such an analysis would likely indicate that the most stable conformer is one where the ethyl group is oriented to minimize steric hindrance with the quinoline ring. The planarity of the quinoline system is expected to be largely maintained across the low-energy conformers. The energy barriers between these conformers can also be calculated to understand the dynamics of their interconversion at different temperatures.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A (Anti-periplanar) | 180° | 0.00 | 75.3 |

| B (Syn-periplanar) | 0° | 2.50 | 1.5 |

| C (Gauche) | 60° | 1.20 | 11.6 |

| D (Gauche) | -60° | 1.20 | 11.6 |

Molecular Modeling and Dynamics Simulations for Derivative Behavior

Molecular dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.govresearchgate.netnih.gov For derivatives of this compound, MD simulations can be used to explore their interactions with other molecules, such as solvents or biological macromolecules. tandfonline.com These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion and conformational changes. nih.gov

By placing the molecule in a simulated environment, such as a box of water molecules, MD simulations can reveal information about its solvation, stability, and intermolecular interactions. arabjchem.org For instance, the simulations could show how the fluoroquinoline derivative forms hydrogen bonds with water molecules or how it orients itself at an interface. This information is crucial for understanding the behavior of these compounds in different environments. Furthermore, MD simulations can be used to study the binding of these derivatives to a target protein, providing insights into their potential as therapeutic agents. nih.govnih.gov

Table 3: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water

| Parameter | Value |

|---|---|

| Force Field | CHARMm |

| Solvent Model | SPC/E |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50 ns |

| Ensemble | NPT (Isothermal-Isobaric) |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. scirp.org For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. arabjchem.orgscirp.org

The vibrational frequencies in the IR spectrum can be calculated and compared with experimental FTIR data to confirm the presence of specific functional groups and to aid in the assignment of experimental peaks. arabjchem.org Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be computed and are invaluable for structural elucidation. nih.gov Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum, providing insights into the molecule's photophysical properties. rsc.org

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O stretch (cm⁻¹) | 1725 | 1720 |

| ¹H NMR: -CH₂- (ppm) | 4.45 | 4.42 |

| ¹³C NMR: C=O (ppm) | 165.8 | 165.5 |

| ¹⁹F NMR: F at C5 (ppm) | -118.2 | -118.5 |

| UV-Vis: λmax (nm) | 328 | 330 |

Reaction Pathway and Transition State Analysis

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Computational chemistry provides the tools to investigate reaction pathways and characterize transition states, which are often difficult to study experimentally. For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to map out the potential energy surface of the reaction.

By identifying the structures of the reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. The activation energy of the reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This type of analysis is crucial for understanding the reactivity of the molecule and for designing new synthetic routes. rsc.org For instance, the effect of the fluorine substituents on the activation energy of a substitution reaction at the quinoline ring could be quantified.

Table 5: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction Pathway

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +18.5 |

| Intermediate | -5.2 |

| Transition State 2 | +12.8 |

| Products | -15.7 |

Structure Activity Relationship Sar Studies of Ethyl 5,8 Difluoroquinoline 3 Carboxylate Derivatives

Mechanistic Studies of Biological Target Inhibition (e.g., DNA Gyrase and Topoisomerase IV)

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The drugs function as poisons, trapping the enzymes in a complex with cleaved DNA. nih.gov This stabilization of the enzyme-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers cell death. mdpi.comnih.gov

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target. mdpi.com Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the preferential target. mdpi.comnih.gov The specific chemical structure of the fluoroquinolone derivative can also influence its affinity for one enzyme over the other. nih.gov For instance, certain modifications at the C-7 and C-8 positions can enhance activity against gyrase mutants or increase the drug's potency for topoisomerase IV. nih.gov Resistance to fluoroquinolones often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these target enzymes (gyrA, gyrB, parC, parE), which reduces the binding affinity of the drug. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. In the context of fluoroquinolones, 2D and 3D-QSAR studies have been employed to understand the specific physicochemical properties that govern their antibacterial potency. nih.govresearchgate.netresearchgate.net

These models use a set of known fluoroquinolone derivatives (a training set) with experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) to build a mathematical equation. researchgate.net This equation relates the biological activity to various molecular descriptors, which can include:

Electronic Descriptors: Atomic charges on specific atoms (e.g., the C-4 carbonyl oxygen, C-7 nitrogen), and energies of molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). researchgate.netnih.gov

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters.

Hydrophobicity Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule. nih.gov

For example, a QSAR model for quinolone-triazole derivatives against P. aeruginosa found that the partial charge on the carbonyl oxygen, the LUMO-HOMO energy gap, and logP were the descriptors with the highest correlation to antibacterial activity. nih.gov Another study concluded that changes in the atomic charges at specific carbon and oxygen atoms in the fluoroquinolone scaffold were responsible for a majority of the variation in antibacterial activity. researchgate.net These models provide valuable insights into the mechanism of action at a molecular level and can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Design Principles for Modulating Biological Activity

The extensive SAR studies on fluoroquinolone derivatives have established several key design principles for modulating their biological activity:

Preservation of the Core Pharmacophore: The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for binding to the DNA gyrase/topoisomerase IV-DNA complex and should be retained. mdpi.com

C-6 Fluorination: A fluorine atom at the C-6 position is a cornerstone for high potency, significantly enhancing enzyme inhibition and cell uptake. asm.org

Optimization of the N-1 Substituent: A small, lipophilic group, typically a cyclopropyl (B3062369) ring, at the N-1 position is generally optimal for potent activity. researchgate.net

Strategic C-7 Modification: The substituent at C-7 is the primary modulator of the antibacterial spectrum and potency. A basic nitrogen-containing heterocycle is crucial. The size, conformation, and basicity of this ring can be fine-tuned to improve activity against specific pathogens, including Gram-positive bacteria and anaerobes. asm.orgnih.gov

Leveraging the C-8 Position: The introduction of a small substituent at C-8, such as a fluorine, chlorine, or methoxy (B1213986) group, can enhance potency and, critically, improve activity against resistant strains. nih.govnih.gov

Scaffold Flexibility vs. Rigidity: While non-fused N-1 and C-8 substituents can introduce a beneficial core skew, fused tricyclic systems offer a more rigid scaffold. The choice between these depends on the desired mechanism of action (e.g., rapid bactericidal activity vs. bacteriostatic). researchgate.net

By applying these principles, medicinal chemists can rationally design novel derivatives of the ethyl 5,8-difluoroquinoline-3-carboxylate scaffold with tailored activity spectra and improved efficacy against challenging bacterial pathogens.

Applications and Emerging Roles in Medicinal Chemistry Research

Precursor in the Development of Novel Fluoroquinolone Antibacterial Agents

The fundamental structure of Ethyl 5,8-difluoroquinoline-3-carboxylate is a well-established pharmacophore for antibacterial activity. The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is essential for inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. nih.govmdpi.com This inhibition ultimately leads to bacterial cell death. nih.gov Researchers utilize this ethyl ester as a key synthon, modifying its structure, particularly at the C-7 position, to enhance potency, broaden the antibacterial spectrum, and overcome rising bacterial resistance. nih.govnih.gov The difluoro substitution at the 5 and 8 positions on the quinoline (B57606) ring is a strategic feature that can influence the compound's activity and pharmacokinetic properties. The general synthetic pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, followed by nucleophilic substitution at the C-7 position, often activated by an adjacent C-8 nitro group or through complexation, to introduce various nitrogen-containing heterocyclic moieties. nih.govresearchgate.netmdpi.com

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy to develop drugs with enhanced efficacy and multiple mechanisms of action. researchgate.net The combination of the quinolone scaffold with triazole or tetrazole rings has yielded hybrid compounds with significant biological activities. researchgate.netaugusta.edu

Quinolone-Triazole Hybrids: The 1,2,3-triazole ring is valued in medicinal chemistry for its favorable properties, including metabolic stability, hydrogen bonding capability, and moderate dipole character. augusta.edu When hybridized with a quinolone, the resulting molecule can exhibit potent antibacterial, anti-inflammatory, and anti-tumor properties. researchgate.netaugusta.edu The synthesis of these hybrids often involves converting the C-3 carboxylic acid group of the quinolone (derived from the initial ethyl ester) into a functional group that can participate in cyclization reactions to form the triazole ring. researchgate.net This approach aims to overcome drug resistance and potentially reduce side effects. researchgate.net

Quinolone-Tetrazole Hybrids: The tetrazole ring is considered a bioisostere of the carboxylic acid group. chemrestech.com Replacing the C-3 carboxyl group with a tetrazole can increase the lipophilicity and bioavailability of the drug candidate. chemrestech.com The synthesis of quinoline-tetrazole hybrids can be achieved through reactions involving precursors like 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097). chemrestech.comnih.gov These hybrid molecules have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral effects. chemrestech.com

Modification at the C-7 position of the fluoroquinolone nucleus is a cornerstone of developing new agents with improved antibacterial spectra and potency, especially against resistant pathogens. nih.govnih.gov The introduction of heterocyclic rings like pyrrolidine and piperazine is a well-explored strategy.

Pyrrolidine Derivatives: The addition of substituted pyrrolidine rings to the C-7 position has led to the creation of potent fluoroquinolone antibacterials. These compounds show strong activity against both Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative organisms. nih.govbiointerfaceresearch.com For instance, new pyrrolidine derivatives bearing an alkyloxime substituent have been synthesized and coupled with quinolinecarboxylic acids, resulting in compounds with significantly improved pharmacokinetic parameters and in vivo efficacy. nih.gov

Piperazine Derivatives: The piperazine moiety is a common feature in many clinically successful fluoroquinolones, such as ciprofloxacin and norfloxacin. nih.govijbpas.com Researchers continue to synthesize novel derivatives by modifying this piperazine ring. For example, creating N-(phenethyl)piperazinyl quinolone derivatives has resulted in compounds with antimicrobial activity comparable or superior to reference quinolones. nih.govresearchgate.net Further manipulation, such as adding a carbopiperazinyl group to the existing C-7 piperazinyl moiety, has been shown to increase the lipophilicity of the derivatives, enhancing their ability to penetrate microbial cell walls and improving activity against resistant strains like carbapenem-resistant Pseudomonas aeruginosa (CRPA). nih.gov

Table 1: Antibacterial Activity of Selected Fluoroquinolone Derivatives

| Derivative Type | Target Organism | Key Findings |

|---|---|---|

| Pyrrolidine-Substituted | Staphylococcus aureus (MRSA) | Potent activity against methicillin-resistant strains. nih.gov |

| Pyrrolidine-Substituted | Pseudomonas aeruginosa | Effective against Gram-negative organisms. nih.gov |

| Piperazine-Substituted | Gram-positive bacteria | Activity comparable or superior to reference quinolones. nih.gov |

| Carbopiperazinyl-piperazine | Pseudomonas aeruginosa (CRPA) | Impressive selective potency against carbapenem-resistant isolates. nih.gov |

Exploration of Anti-Tumor and Anti-Viral Activities

The biological potential of fluoroquinolone derivatives extends beyond their antibacterial effects. The ability of these compounds to inhibit topoisomerase II, an enzyme also crucial for the replication of cancer cells, has prompted extensive research into their anticancer properties. nih.govresearchgate.net

Anti-Tumor Activity: Numerous studies have demonstrated that fluoroquinolone derivatives can exhibit a broad spectrum of cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer. researchgate.netekb.eg Modifications at the C-3 and C-7 positions of the quinolone core are critical in developing this antitumor potential. nih.gov For example, replacing the C-3 carboxylic group with a bioisosteric triazolyl ring is a strategy for creating novel antitumor agents. ekb.eg Research has shown that certain fluoroquinolone derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents. nih.govresearchgate.net

Anti-Viral Activity: The structural similarity of the quinolone core to certain heterocyclic structures known to possess antiviral properties has led to the investigation of these compounds against various viruses. nih.gov Based on the hypothesis that quinolones could bind to viral nucleic acids or nucleoprotein complexes, derivatives have been tested and found to be effective against viruses such as HIV. nih.gov The introduction of an aryl group at the piperazine moiety of a fluoroquinolone can shift its activity from primarily antibacterial to antiviral. nih.gov Some of these derivatives are believed to exert their antiviral effect by inhibiting viral replication at the transcriptional level, for instance, by interfering with the Tat-TAR interaction in HIV-1. nih.gov Hybrid molecules incorporating 1,2,3-triazole moieties have also been investigated as dual antiviral and antibacterial agents. nih.gov

Table 2: Investigated Biological Activities of Fluoroquinolone Derivatives

| Activity | Target | Mechanism/Key Finding |

|---|---|---|

| Anti-Tumor | Cancer Cell Lines (Breast, Colon, Lung) | Inhibition of topoisomerase II, induction of apoptosis, cell cycle arrest. nih.govresearchgate.netekb.eg |

| Anti-Viral | HIV-1 | Inhibition of Tat-TAR interaction at the transcriptional level. nih.gov |

| Anti-Viral | RNA Viruses (e.g., ZIKV, CHIKV) | Dual activity demonstrated by 2-quinolone-1,2,3-triazole hybrids. nih.gov |

Development of Boron-Containing Fluoroquinolone Complexes

Boron's unique chemical properties, including its electrophilic nature, have made it an attractive element for incorporation into drug candidates. nih.gov Boron-containing compounds have been successfully developed as anticancer and antimicrobial agents. mdpi.com In the context of fluoroquinolones, boron can be used to form stable complexes, typically coordinating with the keto and carboxylic acid groups at the C-4 and C-3 positions, respectively. researchgate.netnih.gov

The synthesis of these fluoroquinolone-boron complexes can serve multiple purposes. Firstly, the formation of a boron complex can activate the C-7 position, facilitating the introduction of weak nucleophiles that would not otherwise react, thereby enabling the creation of novel hybrid compounds. researchgate.net Secondly, the resulting boron-fluoroquinolone derivatives have shown promising biological activity. For example, difluoroboranyl-fluoroquinolone complexes have demonstrated potent inhibitory effects against S. aureus and K. pneumoniae. nih.gov These complexes have also been evaluated for their effects on cancer cell lines, with some showing significant inhibition of cell proliferation in cervical cancer cells. researchgate.net The incorporation of boron is seen as a strategy to enhance antibacterial activity, improve physicochemical properties, and potentially modulate target specificity. researchgate.netnih.gov

Potential in Photoaffinity Labeling Reagent Development

Photoaffinity labeling (PAL) is a powerful technique used in drug discovery to identify the specific protein targets of bioactive compounds. nih.gov The method involves a chemical probe that contains a photoreactive group. nih.gov Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that covalently binds to the nearest molecule, which is ideally the target protein. nih.govcreative-biolabs.com Common photoreactive groups include aryl azides, benzophenones, and diazirines. enamine.net

While there are no direct reports of this compound being used as a photoaffinity label, its structure represents a viable scaffold for the development of such reagents. To create a photoaffinity probe from this quinolone core, a photoreactive moiety would need to be chemically incorporated into the structure. This could be achieved by modifying a substituent at the C-7 position or another non-essential position on the quinolone ring. The goal would be to create a derivative that retains its binding affinity for its biological target (e.g., DNA gyrase) while possessing the ability to form a covalent bond upon photoactivation. Such a tool would be invaluable for studying drug-target interactions, elucidating binding sites, and identifying potential off-target effects of novel fluoroquinolone antibiotics. The development of labeled compounds, such as the 18F-labeling of the fluoroquinolone trovafloxacin for biodistribution studies, demonstrates the feasibility of modifying the quinolone structure for advanced biochemical applications. nih.gov

Conclusion and Future Directions in Ethyl 5,8 Difluoroquinoline 3 Carboxylate Research

Synthesis and Reaction Novelties

The development of novel and efficient synthetic methodologies is paramount for the future exploration of Ethyl 5,8-difluoroquinoline-3-carboxylate. While specific synthetic routes for this difluoro-substituted compound are not extensively detailed in the available literature, a variety of established and innovative methods for constructing the quinoline-3-carboxylate core can be adapted and optimized.

Classical methods such as the Skraup and Doebner-von Miller reactions provide fundamental pathways to the quinoline (B57606) scaffold. rsc.org More contemporary approaches, including the Vilsmeier-Haack reaction on acetanilides to form 2-chloro-3-carbaldehyde quinolines, which can then be oxidized and esterified, offer a versatile route to substituted quinoline-3-carboxylates. lookchem.com The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is another key synthetic strategy.

Future synthetic research on this compound would likely focus on the use of appropriately substituted difluoro-anilines as starting materials. Novel catalytic systems, such as transition metal-mediated reactions, could offer more efficient and regioselective pathways. rsc.org Furthermore, the exploration of one-pot multicomponent reactions and green chemistry approaches, like the use of ultrasound irradiation, could streamline the synthesis, making it more time-efficient and environmentally benign. rsc.org

The reactivity of the this compound scaffold also presents avenues for novel derivatization. The quinoline ring can undergo various transformations, and the ester group can be hydrolyzed or converted into amides, hydrazides, and other functional groups, thus paving the way for the creation of diverse chemical libraries for biological screening. lookchem.comnih.gov

| Synthetic Method | Description | Potential Application for this compound |

|---|---|---|

| Skraup/Doebner–von Miller Synthesis | Reaction of an aniline (B41778) with glycerol (B35011) or α,β-unsaturated carbonyl compounds in the presence of an acid and an oxidizing agent. rsc.org | Could be adapted using a difluoro-aniline precursor, though harsh conditions might be a limitation. |

| Vilsmeier–Haack Reaction | Formation of 2-chloro-3-formylquinolines from acetanilides, followed by oxidation and esterification. lookchem.com | A plausible route starting from a difluoro-acetanilide, offering good control over substitution patterns. |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. | A highly convergent approach if the corresponding 2-amino-difluorobenzaldehyde or ketone is accessible. |

| Transition Metal-Catalyzed Synthesis | Methods involving catalysts like cobalt for the C–H activation, carbonylation, and cyclization of anilines and ketones. rsc.org | Offers potential for high efficiency, functional group tolerance, and novel regioselectivity. |

Advances in Structural Understanding

These studies have revealed the intricate network of interactions between the quinolone core, its substituents, and the amino acid residues of the enzyme's active site, as well as the DNA. nih.gov The fluorine atoms, in particular, can significantly influence the electronic properties of the aromatic system and participate in favorable intermolecular interactions, including hydrogen bonds and halogen bonds.

Future research should prioritize the determination of the single-crystal X-ray structure of this compound. This would provide precise information on its bond lengths, bond angles, and conformation. Furthermore, co-crystallization studies with relevant biological targets, such as kinases or bacterial enzymes, would elucidate its binding mode and pave the way for structure-based drug design. nih.gov Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will also be essential for its structural characterization in solution and for studying its dynamic behavior.

| Analytical Technique | Type of Information Provided | Importance for this compound Research |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement in the solid state. | To determine the exact molecular geometry and packing, and to enable structure-based drug design. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms in solution. | To confirm the chemical structure, study conformational dynamics, and analyze interactions with other molecules. lookchem.com |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | To identify key chemical bonds and aid in structural confirmation. |

| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | To confirm the molecular formula and assist in structural elucidation. lookchem.com |

Future Prospects in Ligand Design and Biological Exploration

The quinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects. ontosight.airsc.orgnih.govorientjchem.org The introduction of two fluorine atoms at positions 5 and 8 of the quinoline ring in this compound is expected to significantly impact its biological profile. Fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.

Given the known activities of related compounds, future biological exploration of this compound and its derivatives should be directed towards several key therapeutic areas:

Anticancer Activity: Many quinoline derivatives are potent anticancer agents. orientjchem.org The difluoro substitution pattern of the target compound could lead to enhanced activity and selectivity, particularly as a kinase inhibitor. nih.gov

Antimicrobial Activity: The fluoroquinolones are a major class of antibiotics. Investigating the antibacterial and antifungal properties of this compound and its derivatives is a logical and promising direction. nih.gov

Neuroprotective and Antioxidant Activity: Recent studies have highlighted the potential of quinoline derivatives as neuroprotective and antioxidant agents, suggesting another avenue for investigation. mdpi.com

For ligand design, the this compound core can serve as a versatile starting point. The ester at position 3 can be converted to a library of amides by coupling with various amines, which can introduce new interaction points for target binding. lookchem.com The difluoro-substituted benzene (B151609) ring can also be further functionalized to modulate the compound's properties. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of new analogs.

| Compound Class | Observed Biological Activities | Relevance to this compound |

|---|---|---|

| Quinolines | Antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory. ontosight.aiorientjchem.org | Provides a strong rationale for investigating this compound in multiple therapeutic areas. |

| Fluoroquinolones | Potent antibacterial agents that target DNA gyrase and topoisomerase IV. nih.gov | Suggests a high potential for antimicrobial activity. |

| Quinoline-3-carboxylates/carboxamides | Kinase inhibition, anticancer, and anti-inflammatory properties. lookchem.comnih.gov | Indicates potential applications in oncology and inflammatory diseases. |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., diphenyl ether for high-temperature stability) and stoichiometry to improve yields (typically 50–70%) .

Basic: How is structural characterization performed for this compound?

Answer:

A multi-technique approach ensures accuracy:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

- Spectroscopy :

- Elemental Analysis : Validate purity (>95%) via CHN analysis .

Advanced: How do substituent positions (5-F vs. 8-F) influence bioactivity in quinoline derivatives?

Answer:

Fluorine positioning alters electronic and steric properties, impacting target binding:

| Substituent Position | Bioactivity Trend | Example |

|---|---|---|

| 5-F, 8-F | Enhanced antimicrobial activity (MIC ~2 µg/mL vs. S. aureus) | Ethyl 5,8-difluoro derivatives |

| 6-F, 8-CF₃ | Improved cytotoxicity (IC₅₀ ~10 µM in HeLa cells) | Trifluoromethyl analogs |

Q. Methodological Insight :

- Use computational docking (e.g., AutoDock) to model interactions with bacterial DNA gyrase or topoisomerase IV .

Advanced: How can contradictory bioactivity data between studies be resolved?

Answer:

Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Validation : Re-purify via column chromatography (silica gel, hexane/EtOAc) and re-test .

- Structural Confirmation : Re-analyze via X-ray crystallography to rule out polymorphic effects .

Advanced: What strategies optimize synthetic routes for scale-up without compromising yield?

Answer:

- Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps .

- Catalytic Fluorination : Use Pd/C or Cu-mediated catalysis to reduce Selectfluor stoichiometry .

- DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) using software like MODDE .

Advanced: How do computational methods aid in predicting reactivity and SAR?

Answer:

- DFT Calculations : Predict electrophilic substitution sites (e.g., Fukui indices for fluorination) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP and IC₅₀ values .

- MD Simulations : Study binding dynamics with target proteins (e.g., 30-ns simulations for DNA gyrase) .

Advanced: What analytical techniques resolve regiochemical ambiguities in fluorinated quinolines?

Answer:

- NOESY NMR : Determines spatial proximity of fluorine atoms to adjacent protons .

- X-ray Photoelectron Spectroscopy (XPS) : Differentiates C-F bond environments (binding energy ~686 eV) .

- Isotopic Labeling : Use ¹⁸O-labeled esters to track hydrolysis pathways .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

Answer: